molecular formula C16H32O2 B14729186 2-Decyl-5,5-dimethyl-1,3-dioxane CAS No. 6316-47-8

2-Decyl-5,5-dimethyl-1,3-dioxane

Cat. No.: B14729186
CAS No.: 6316-47-8
M. Wt: 256.42 g/mol
InChI Key: HTSWXXBLLFQDKX-UHFFFAOYSA-N
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Description

2-Decyl-5,5-dimethyl-1,3-dioxane is an organic compound belonging to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decyl-5,5-dimethyl-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2-decyl-2,2-dimethyl-1,3-propanediol with formaldehyde. The reaction is carried out in the presence of a strong acid like sulfuric acid, which facilitates the formation of the dioxane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. The compound is then purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Decyl-5,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxane ring into more saturated compounds.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.

Major Products Formed

    Oxidation: Formation of decyl ketones or carboxylic acids.

    Reduction: Formation of more saturated dioxane derivatives.

    Substitution: Introduction of halogen atoms or other functional groups.

Scientific Research Applications

2-Decyl-5,5-dimethyl-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a solvent or reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Decyl-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-dioxane: A simpler dioxane derivative without the decyl substituent.

    2-Ethyl-5,5-dimethyl-1,3-dioxane: Similar structure with an ethyl group instead of a decyl group.

    2,2-Dimethyl-1,3-dioxane: Lacks the decyl substituent but shares the dioxane ring structure.

Uniqueness

2-Decyl-5,5-dimethyl-1,3-dioxane is unique due to its decyl substituent, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where longer alkyl chains are advantageous, such as in surfactants or hydrophobic interactions.

Properties

CAS No.

6316-47-8

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

2-decyl-5,5-dimethyl-1,3-dioxane

InChI

InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-15-17-13-16(2,3)14-18-15/h15H,4-14H2,1-3H3

InChI Key

HTSWXXBLLFQDKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1OCC(CO1)(C)C

Origin of Product

United States

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